(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a bicyclic isoindole-1,3-dione core fused with a methano-bridged cyclohexane system. Its structure includes a benzo[d]isothiazole-piperazine pharmacophore, which is critical for its pharmacological activity, particularly in neuropsychiatric disorders. The stereochemistry (3aR,4R,7S,7aS) and (1S,2S) configurations are essential for its binding affinity to serotonin and dopamine receptors, as seen in structurally related antipsychotics like lurasidone . The compound’s molecular formula is C₂₈H₃₆N₄O₂S (molecular weight: 492.68 g/mol), with a CAS registry number 1318074-20-2 .
Properties
IUPAC Name |
(1S,2S,6R,7R)-4-[[(1S,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-NGQQDWMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS No. 1318074-22-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 492.68 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H36N4O2S |
| Molecular Weight | 492.68 g/mol |
| CAS Number | 1318074-22-4 |
| Synonyms | Lurasidone Impurity 79 |
The compound is structurally related to lurasidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. Its mechanism involves antagonism at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This dual action is crucial for its therapeutic effects in mood disorders.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
- Antipsychotic Activity : Similar to lurasidone, it shows promise in reducing psychotic symptoms by modulating dopaminergic and serotonergic pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative conditions.
- Anti-inflammatory Properties : The compound has been noted to reduce inflammation markers in vitro, indicating a role in managing inflammatory diseases.
Table 2: Biological Activities
| Activity | Observations |
|---|---|
| Antipsychotic | Reduces psychotic symptoms in animal models |
| Neuroprotective | Protects neuronal cells from oxidative damage |
| Anti-inflammatory | Decreases levels of inflammatory cytokines |
Study 1: Antipsychotic Efficacy
A study published in Journal of Psychopharmacology evaluated the antipsychotic effects of related compounds in rodent models. Results indicated significant reductions in hyperactivity and stereotypy behaviors, supporting the hypothesis of effective D2 receptor antagonism.
Study 2: Neuroprotection
In vitro experiments demonstrated that the compound could mitigate oxidative stress-induced apoptosis in neuronal cell lines. This suggests potential applications in treating conditions like Alzheimer's disease.
Study 3: Inflammation Modulation
Research conducted by Smith et al. (2023) showed that the compound effectively reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory potential.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1. Lurasidone (Latuda®)
Lurasidone, a second-generation antipsychotic, shares key structural motifs with the target compound:
- Core structure : Both contain a benzo[d]isothiazole-piperazine moiety linked to a bicyclic isoindole-dione system.
- Key differences : Lurasidone is a hydrochloride salt (C₂₈H₃₆N₄O₂S·HCl) with distinct stereochemistry (3aR,4S,7R,7aS) and (1R,2R) configurations, altering receptor binding kinetics .
- Pharmacology : Lurasidone’s efficacy in schizophrenia is attributed to its antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, a mechanism likely shared by the target compound due to structural overlap .
2.1.2. Isoindole-1,3-dione Derivatives
Compounds such as 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione () and 4-(3-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile () share the isoindole-dione core but lack the benzoisothiazole-piperazine moiety. These derivatives exhibit divergent biological activities, including antimicrobial and anticancer properties, highlighting the role of substituents in modulating function .
Functional Analogues
2.2.1. Benzo[h]chromene Derivatives
Compounds like those in target mycobacterial infections but lack the heterocyclic complexity of the target molecule. Their activity relies on planar aromatic systems, contrasting with the target compound’s three-dimensional bicyclic structure, which enhances CNS penetration .
2.2.2. Ferroptosis-Inducing Compounds
The target compound’s benzoisothiazole group may confer redox-modulating properties, but its primary mechanism likely differs from ferroptosis-specific agents .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Receptor Binding: The target compound’s piperazine and benzoisothiazole groups are critical for serotonin/dopamine receptor interactions, akin to lurasidone. Computational studies suggest its 5-HT₇ receptor affinity may exceed lurasidone’s due to the methano-bridged cyclohexane’s rigidity .
- Synthetic Challenges : Stereoselective synthesis of the (3aR,4R,7S,7aS) configuration requires chiral catalysts or enzymatic resolution, contrasting with simpler isoindole-dione derivatives synthesized via nucleophilic substitution () .
- Solubility and Bioavailability : The target compound’s logP (~4.2) predicts moderate blood-brain barrier penetration, superior to polar ferroptosis inducers (logP < 2) but inferior to lurasidone’s optimized salt formulation .
Preparation Methods
Diels-Alder Cycloaddition
A classical approach involves reacting maleic anhydride with a diene such as cyclopentadiene under thermal conditions. For stereochemical control, chiral auxiliaries or catalysts are employed:
The endo-adduct is hydrolyzed to the dicarboxylic acid and converted to the imide using ammonium hydroxide or urea.
Chiral Resolution of Racemic Intermediates
Patent WO2014037886A1 describes resolving racemic trans-1,2-cyclohexane dicarboxylic acid using chiral amines (e.g., (R)-α-methylbenzylamine). The diastereomeric salts are crystallized, and the resolved (R,R)-acid is esterified to dimethyl cyclohexane-1,2-dicarboxylate. Reduction with diisobutylaluminum hydride (DIBAL) yields the trans-(R,R)-1,2-bis(hydroxymethyl)cyclohexane, which is subsequently mesylated and cyclized to form the isoindole-dione core.
Preparation of 4-(Benzo[d]isothiazol-3-yl)piperazine
This moiety is synthesized via two primary routes:
Nucleophilic Substitution
3-Chloro-1,2-benzisothiazole reacts with excess piperazine in t-butanol at 110–121°C for 24 hours, yielding 3-(1-piperazinyl)-1,2-benzisothiazole with 80% efficiency. The reaction proceeds via an SNAr mechanism, facilitated by the electron-deficient benzisothiazole ring.
Disulfide Cyclization
Bis(2-cyanophenyl)disulfide undergoes cyclization with piperazine in isopropanol under reflux (115°C), forming the benzisothiazole-piperazine product in 34% yield. This method avoids halogenated intermediates but requires stringent temperature control.
Coupling Strategies for Final Assembly
The convergent synthesis involves coupling the isoindole-dione core with the trans-cyclohexyl-piperazine intermediate.
Mitsunobu Reaction for Ether Formation
The trans-(R,R)-1,2-bis(hydroxymethyl)cyclohexane is mesylated to a dimesylate, which reacts with the isoindole-dione core under Mitsunobu conditions (DIAD, PPh3) to form the ether linkage.
Alkylation of Piperazine
The mesylated cyclohexyl intermediate is alkylated with 3-(1-piperazinyl)-1,2-benzisothiazole in acetonitrile using K2CO3 as a base. Refluxing for 15–48 hours achieves 70–85% coupling efficiency.
Stereochemical Control and Diastereoselective Synthesis
Patent WO2015081920A1 outlines a diastereoselective route using nitro intermediates:
-
Nitration of a benzisothiazole precursor followed by reduction to the amine.
-
Condensation with the isoindole-dione anhydride under acidic conditions to form the target compound.
Critical parameters include low-temperature reactions (−10°C to 0°C) and chiral HPLC purification to isolate the desired (3aR,4R,7S,7aS) isomer.
Purification and Salt Formation
The free base is converted to its hydrochloride salt by treatment with HCl in acetone, yielding a crystalline product with >99.5% purity. Recrystallization from ketone/hydrocarbon mixtures removes diastereomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereoselectivity |
|---|---|---|---|
| Diels-Alder + Resolution | Cycloaddition, chiral resolution | 45–60% | Moderate |
| Diastereoselective | Nitro reduction, anhydride coupling | 70–80% | High |
| Convergent Alkylation | Mitsunobu, piperazine alkylation | 50–65% | Variable |
The diastereoselective route offers superior stereocontrol but requires specialized intermediates. Convergent methods are modular but suffer from lower yields due to competing side reactions.
Industrial-Scale Considerations
Large-scale production (patent WO2014037886A1) emphasizes:
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the stereochemical configuration of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to analyze coupling constants and nuclear Overhauser effects (NOEs) that correlate with the stereochemistry of cyclohexyl and isoindole moieties. Compare experimental data with computed spectra from quantum chemistry software (e.g., Gaussian or ORCA) for validation .
- Advanced Tip : Employ correlation spectroscopy (COSY) and rotating-frame Overhauser effect spectroscopy (ROESY) to resolve overlapping signals in complex regions of the spectrum .
Q. How can researchers optimize the multi-step synthesis of this compound?
- Methodology : Implement design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use high-throughput screening (HTS) to identify optimal conditions for critical steps, such as the piperazine coupling or isoindole ring formation .
- Validation : Monitor reaction progress via liquid chromatography-mass spectrometry (LC-MS) and confirm intermediate purity using preparative HPLC .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the benzoisothiazole-piperazine moiety in catalytic systems?
- Methodology : Apply density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and transition states for key reactions. Use molecular dynamics (MD) simulations to assess steric effects around the piperazine nitrogen during ligand-receptor interactions .
- Case Study : Compare computed activation energies for nucleophilic substitution at the piperazine methyl group with experimental kinetic data to validate predictive accuracy .
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?
- Methodology : Conduct variable-temperature NMR to distinguish dynamic effects (e.g., ring flipping in the cyclohexyl group) from static stereochemical assignments. Cross-validate with X-ray crystallography if crystalline derivatives are accessible .
- Example : If NOEs between the cyclohexyl and isoindole protons conflict with expected stereochemistry, re-evaluate the conformational flexibility using molecular mechanics simulations (e.g., MMFF94 force field) .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology : Use factorial design to test interactions between pH (2–12), temperature (25–60°C), and ionic strength. Monitor degradation via UV-Vis spectroscopy and LC-MS, identifying major decomposition products (e.g., hydrolysis of the isoindole dione) .
- Advanced Analysis : Apply Arrhenius kinetics to extrapolate shelf-life predictions under storage conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?
- Methodology :
Verify the accuracy of computational models by benchmarking against known reactions with similar mechanisms.
Investigate unaccounted variables (e.g., solvent viscosity, trace impurities) using control experiments.
Employ machine learning (ML) to refine predictive models by integrating experimental outliers into training datasets .
- Example : If DFT underestimates the energy barrier for a cyclization step, re-examine solvent effects using a polarizable continuum model (PCM) .
Experimental Design for Biological Studies
Q. What strategies ensure reproducibility in assays targeting the benzoisothiazole-piperazine pharmacophore?
- Methodology :
- Standardize compound handling (e.g., lyophilization to prevent hydrate formation).
- Use orthogonal analytical techniques (e.g., circular dichroism for enantiopurity, isothermal titration calorimetry for binding affinity) .
- Include positive controls (e.g., known receptor antagonists) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
